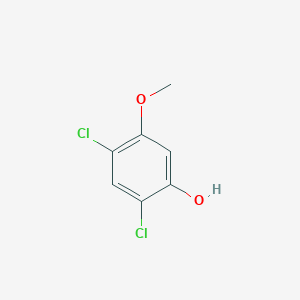

2,4-Dichloro-5-methoxyphenol

Vue d'ensemble

Description

CVT-3146, également connu sous le nom de régadénoson, est un agoniste sélectif du récepteur A2A de l'adénosine. Il est principalement utilisé comme vasodilatateur coronaire dans l'imagerie de perfusion myocardique (MPI) pour évaluer la maladie coronarienne. Ce composé est connu pour sa capacité à augmenter le flux sanguin coronaire et est souvent préféré en raison de son apparition rapide et de sa courte durée d'action .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CVT-3146 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle pyrazole et l'attachement subséquent de la partie adénosine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de CVT-3146 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

CVT-3146 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, altérant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utile pour modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des pH contrôlés pour assurer que la réaction souhaitée se déroule efficacement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent l'activité ou la stabilité du composé .

Applications de la recherche scientifique

CVT-3146 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs de l'adénosine et les effets de diverses modifications sur la liaison aux récepteurs.

Biologie : Employé dans des études qui examinent le rôle des récepteurs de l'adénosine dans divers processus physiologiques.

Médecine : Principalement utilisé dans l'imagerie de perfusion myocardique pour diagnostiquer la maladie coronarienne.

Mécanisme d'action

CVT-3146 exerce ses effets en se liant sélectivement aux récepteurs A2A de l'adénosine, qui sont principalement situés dans les artères coronaires. Cette liaison provoque une vasodilatation en augmentant les niveaux d'adénosine monophosphate cyclique (AMPc), ce qui entraîne la relaxation des cellules musculaires lisses dans les parois artérielles. L'augmentation du flux sanguin améliore l'absorption des produits radiopharmaceutiques dans l'imagerie de perfusion myocardique, permettant une meilleure visualisation de la maladie coronarienne .

Applications De Recherche Scientifique

CVT-3146 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study adenosine receptor interactions and the effects of various modifications on receptor binding.

Biology: Employed in studies investigating the role of adenosine receptors in various physiological processes.

Medicine: Primarily used in myocardial perfusion imaging to diagnose coronary artery disease.

Mécanisme D'action

CVT-3146 exerts its effects by selectively binding to A2A adenosine receptors, which are primarily located in the coronary arteries. This binding causes vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle cells in the arterial walls. The increased blood flow enhances the uptake of radiopharmaceuticals in myocardial perfusion imaging, allowing for better visualization of coronary artery disease .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine : Un nucléoside naturellement présent qui agit également comme un vasodilatateur mais a une durée d'action plus courte et moins de sélectivité pour les récepteurs A2A.

CGS21680 : Un agoniste à haute affinité du récepteur A2A avec une durée d'action plus longue par rapport à CVT-3146.

Unicité

CVT-3146 est unique en raison de son apparition rapide et de sa courte durée d'action, ce qui le rend particulièrement adapté à une utilisation dans les tests de stress pharmacologiques. Sa grande sélectivité pour les récepteurs A2A minimise les effets secondaires associés à l'activation d'autres sous-types de récepteurs de l'adénosine, tels que A1, A2B et A3 .

Activité Biologique

2,4-Dichloro-5-methoxyphenol (DCMP) is a chlorinated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to present a comprehensive overview of the biological activity associated with DCMP, supported by data tables, case studies, and relevant research findings.

DCMP is characterized by the presence of two chlorine atoms and a methoxy group on a phenolic ring. Its structural formula is represented as:

This configuration contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that DCMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhimurium | 64 |

These results suggest that DCMP could be a candidate for developing new antimicrobial agents, particularly in food preservation and clinical applications.

Antioxidant Activity

DCMP has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress-related damage in biological systems. The radical-scavenging activity of DCMP was assessed using the DPPH assay, revealing a significant capacity to neutralize free radicals. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Ascorbic Acid | 5.0 |

| BHT | 10.0 |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals present, with lower values indicating higher potency. Although DCMP is less potent than ascorbic acid, it shows promise as an antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of DCMP. A study conducted on RAW 264.7 cells reported the following IC50 values:

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.7 |

| BHA | 0.4 |

These findings suggest that while DCMP does exhibit cytotoxic effects at higher concentrations, it is comparatively less toxic than some conventional antioxidants like BHA .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study involving food products treated with DCMP demonstrated a reduction in microbial load during storage, indicating its potential as a natural preservative .

- Case Study on Antioxidant Application : In a controlled trial examining oxidative stress markers in animal models, supplementation with DCMP resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Propriétés

IUPAC Name |

2,4-dichloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSMAIBWQQYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574846 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-13-8 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.